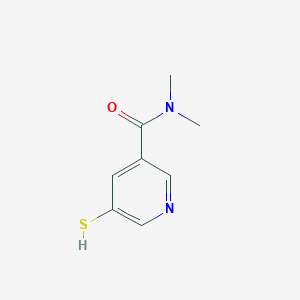
3-Oxo-1-cyclohexene propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-cyclohexene propanal: is an organic compound characterized by a cyclohexene ring substituted with a 3-oxopropyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-cyclohexene propanal can be achieved through several methods. One common approach involves the reaction of cyclohexene with acrolein in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the acrolein to the cyclohexene ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Oxo-1-cyclohexene propanal can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form the corresponding alcohol or alkane derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the 3-oxopropyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-Oxo-1-cyclohexene propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Oxo-1-cyclohexene propanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
3-(3-Oxopropyl)phenylboronic acid: This compound contains a similar 3-oxopropyl group but is attached to a phenyl ring instead of a cyclohexene ring.
4-(3-Hydrazinyl-3-oxopropyl)phenylboronic acid: This compound also features a 3-oxopropyl group but includes a hydrazinyl moiety.
Uniqueness: 3-Oxo-1-cyclohexene propanal is unique due to its cyclohexene ring structure, which imparts different chemical properties compared to similar compounds with aromatic rings
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(3-oxocyclohexen-1-yl)propanal |
InChI |
InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h6-7H,1-5H2 |
Clave InChI |
AOQWHHBZWLWDGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)CCC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-aminopiperidine](/img/structure/B8412237.png)





![8-chloro-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8412278.png)


![4-Ethyl-2-[2-(4-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B8412298.png)
